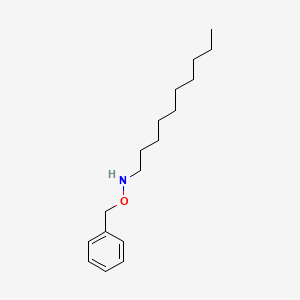

decyl-N-benzyloxyamine

Description

Decyl-N-benzyloxyamine is an organic compound featuring a decyl (C₁₀H₂₁) chain attached to a benzyloxyamine group (N-O-benzyl). This structure combines lipophilic properties from the long alkyl chain with the aromatic benzyl group, which may enhance stability and influence reactivity.

Properties

Molecular Formula |

C17H29NO |

|---|---|

Molecular Weight |

263.4 g/mol |

IUPAC Name |

N-phenylmethoxydecan-1-amine |

InChI |

InChI=1S/C17H29NO/c1-2-3-4-5-6-7-8-12-15-18-19-16-17-13-10-9-11-14-17/h9-11,13-14,18H,2-8,12,15-16H2,1H3 |

InChI Key |

RMOUUFXTAMIZFM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNOCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares decyl-N-benzyloxyamine with structurally and functionally related compounds, focusing on molecular properties, synthesis, and applications.

Structural and Functional Group Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | ~C₁₇H₂₇NO | ~261.4* | Amine, benzyloxy, alkyl chain | Decyl chain + N-O-benzyl group |

| N-Benzyl-N-methyldecan-1-amine | C₁₈H₃₁N | 261.45 | Tertiary amine, alkyl chain | Decyl chain + N-benzyl, N-methyl |

| N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide (3) | C₂₀H₂₁F₃N₂O₄ | 410.39 | Benzamide, pivaloyloxy, trifluoromethyl | Aromatic ring with electron-withdrawing groups |

| N,N-Dimethyldecylamine | C₁₂H₂₇N | 185.35 | Tertiary amine, alkyl chain | Decyl chain + N,N-dimethyl |

*Estimated based on structural analogs (e.g., ).

Key Observations:

- Lipophilicity : this compound and N-benzyl-N-methyldecan-1-amine () exhibit high hydrophobicity due to their long alkyl chains, making them soluble in organic solvents like ethyl acetate or dichloromethane .

- Reactivity : The benzyloxy group in this compound may act as a leaving group or stabilize intermediates, similar to compound 3 (), which facilitates mild deamination of primary amines at room temperature . In contrast, N,N-dimethyldecylamine () lacks reactive oxygen, limiting its utility in oxidation-sensitive reactions.

This compound (Inferred):

- Synthetic Route : Likely involves coupling a decylamine derivative with a benzyloxy group. Analogous methods () use reagents like phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) for amidation or esterification .

- Characterization : Expected analytical data include:

- ¹H NMR : Peaks for aromatic protons (~7.3 ppm), methylene groups adjacent to oxygen (~4.5 ppm), and alkyl chain protons (~1.2–1.6 ppm).

- ESI–MS : Molecular ion peak at m/z ~261.4 (M+H⁺).

Comparison with N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide (Compound 3, ):

- Synthesis : Prepared via benzoylation of hydroxylamine derivatives under mild conditions.

- Applications: Demonstrated superior functional group tolerance in deamination reactions, enabling late-stage editing of pharmaceuticals and amino acids without harsh reagents .

Performance Highlights:

- Deamination Efficiency: Compound 3 achieves >90% yield in deaminating amino acids and pharmaceuticals (e.g., β-glucosamine to β-2-deoxyglucose) . This compound may offer similar efficiency but with altered substrate specificity due to its alkyl chain.

- Thermal Stability : The benzyloxy group in this compound likely enhances stability compared to simpler amines like N,N-dimethyldecylamine, which may degrade under oxidative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.